molecular formula C20H40 B130007 (1R,2S)-1-heptyl-2-octylcyclopentane CAS No. 155976-51-5

(1R,2S)-1-heptyl-2-octylcyclopentane

Cat. No. B130007
M. Wt: 280.5 g/mol
InChI Key: UKVVPDHLUHAJNZ-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-heptyl-2-octylcyclopentane is a synthetic compound that belongs to the class of cyclopentane derivatives. It is also known as HOC-7 and has been extensively studied for its potential applications in various fields, including scientific research, drug development, and biotechnology.

Scientific Research Applications

Enzymatic Synthesis Inhibition

(1R,2S)-1-heptyl-2-octylcyclopentane, a type of cyclopentane, has been studied for its role as an inhibitor in enzymatic synthesis. A study by Coulter, Lombardini, Sufrin, and Talalay (1974) found that certain cyclopentane analogues, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), act as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes. These inhibitors are dependent on ring size and are influenced by the presence of amino and carboxyl groups on a 5-membered ring (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Stereoselective Syntheses

In another study, Krief, Kenda, Maertens, and Remacle (1996) explored the stereoselective syntheses of cyclopentanes, including 2-ethyl-1-methyl-1-phenyl cyclopentane, highlighting the stereocontrol achievable at multiple stereogenic centers in these compounds. This research demonstrates the potential of using cyclopentanes in precise synthetic applications (Krief, Kenda, Maertens, & Remacle, 1996).

Ring-Opening Polymerization

Komarov, Minyaev, Churakov, Roitershtein, and Nifant’ev (2019) found that certain cyclopentane diols, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, can form one-dimensional chains via O—H⋯O hydrogen bonding in their crystals. These compounds may serve as precatalyst activators for ring-opening polymerization of cyclic esters, indicating a potential application in polymer chemistry (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).

Cycloaddition Reactions

Research by Meilert, Schwenter, Shatz, Dubbaka, and Vogel (2003) delved into the reactivity of 2-oxyallyl cations with furan derivatives, exploring formal double [4+3]-cycloadditions. This study demonstrates the utility of cyclopentanes in complex cycloaddition reactions, a key process in synthetic organic chemistry (Meilert, Schwenter, Shatz, Dubbaka, & Vogel, 2003).

properties

CAS RN

155976-51-5

Product Name

(1R,2S)-1-heptyl-2-octylcyclopentane

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

(1R,2S)-1-heptyl-2-octylcyclopentane

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1

InChI Key

UKVVPDHLUHAJNZ-UXHICEINSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC

SMILES

CCCCCCCCC1CCCC1CCCCCCC

Canonical SMILES

CCCCCCCCC1CCCC1CCCCCCC

Other CAS RN

155976-51-5

physical_description

Solid

synonyms

15-F(2t)-IsoP
15-F(2t)-isoprostane
15-F2t-IsoP
15-F2t-isoprostane
8-epi-PGF2 alpha
8-epi-PGF2alpha
8-epi-prostaglandin F2alpha
8-epiprostaglandin F2alpha
8-F(2t)-isoprostane
8-iso-PGF(2alpha)
8-iso-PGF2alpha
8-isoprostaglandin F2alpha
8-isoprostane
isoprostaglandin F2alpha type-III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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